molecular formula C18H19N3O4 B2636781 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034329-40-1

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2636781
CAS No.: 2034329-40-1
M. Wt: 341.367
InChI Key: DDUNXUCJHFVBRH-UHFFFAOYSA-N
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Description

This compound features a furan-3-yl-substituted pyrazole core linked via an ethyl group to a 2-(2-methoxyphenoxy)acetamide moiety.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-16-4-2-3-5-17(16)25-13-18(22)19-7-8-21-11-15(10-20-21)14-6-9-24-12-14/h2-6,9-12H,7-8,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUNXUCJHFVBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a furan derivative, the pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde.

    Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker.

    Coupling with 2-(2-methoxyphenoxy)acetic Acid: The final step involves coupling the intermediate with 2-(2-methoxyphenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide may be studied for its potential as a bioactive molecule. It could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound might be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Analogs:

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide () Substituents: Thiophene (aromatic sulfur heterocycle) replaces furan; 4-methylphenoxy instead of 2-methoxyphenoxy. Impact: Thiophene’s higher aromaticity and electronegativity enhance stability and binding to hydrophobic pockets, as seen in its use as a cooling compound . The furan analog may exhibit reduced metabolic stability but improved biodegradability. Synthesis: Both compounds share a pyrazole-acetamide backbone, synthesized via condensation of pyrazolamines with substituted acetates .

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Substituents: Chlorine atoms and cyano group. Impact: Chlorine’s electron-withdrawing nature increases reactivity and toxicity compared to the methoxy group, which is electron-donating. This compound’s cyano group may enhance hydrogen bonding, influencing target selectivity .

Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) ()

  • Substituents : Chloro, dimethylphenyl, and pyrazole.
  • Impact : The chloro and dimethyl groups contribute to its pesticidal activity but raise environmental persistence concerns. The target compound’s furan and methoxy groups may reduce toxicity and improve environmental safety .

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Bioactivity/Application Toxicity Profile
Target Compound Pyrazole-ethyl-acetamide Furan-3-yl, 2-methoxyphenoxy Research (hypothetical) Not reported
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-... Pyrazole-acetamide Thiophene, 4-methylphenoxy Cooling agent Low (toxicology evaluated)
2-Chloro-N-[1-(4-chlorophenyl)-... Pyrazole-acetamide Cl, CN Chemical intermediate High (Cl groups)
Metazachlor Pyrazole-acetamide Cl, dimethylphenyl Herbicide High (environmental risk)

Pharmacological and Toxicological Profiles

  • Thiophene Analog : Demonstrated low toxicity in toxicological evaluations (LD₅₀ > 2000 mg/kg in rodents), attributed to metabolic detoxification pathways .
  • Chloro-Substituted Analogs : Higher toxicity due to reactive intermediates (e.g., nitroso compounds) formed during metabolism .
  • Target Compound : The methoxy group may reduce oxidative stress compared to chlorine, while the furan ring could undergo ring-opening metabolism, necessitating further study.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
  • Attachment of the Furan Ring : A coupling reaction, such as a Suzuki or Heck reaction, is often employed.
  • Formation of the Acetamide Group : The final step involves coupling the furan-pyrazole intermediate with an appropriate acetamide derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, impacting various biological pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function.
  • Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their signaling pathways.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects associated with this compound:

Study FocusFindings
Antitumor Activity Demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory Effects Showed significant reduction in inflammatory markers in vitro and in vivo models.
Neuroprotective Properties Exhibited protective effects against neuronal cell death in models of neurodegeneration.

Case Studies

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines, resulting in a dose-dependent decrease in cell viability .
  • Neuroprotection : Research published in Neuroscience Letters indicated that this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential for treating neurodegenerative diseases .
  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that the compound significantly reduced edema and inflammatory cytokines, pointing towards its efficacy in treating inflammatory diseases .

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